molecular formula C11H12FNO3S B2384497 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-fluorobenzamide CAS No. 874788-26-8

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-fluorobenzamide

Cat. No. B2384497
M. Wt: 257.28
InChI Key: JIAWTLBZFKWIMM-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-fluorobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is also known as DB844 and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Fluorescent Probing for Biological Molecules

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-fluorobenzamide analogs have been utilized in the development of fluorogenic probes for the detection of biothiols and vitamin-C in vitro and in vivo, providing tools to study real-time biomolecular dynamics. These probes offer high sensitivity and specificity, facilitating the exploration of biological processes such as cellular redox states and antioxidant capacity (Biswas et al., 2018).

Tumor Proliferation Imaging

Compounds structurally similar to N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-fluorobenzamide have been investigated for their potential in imaging tumor proliferation using PET (Positron Emission Tomography). These studies aim to evaluate the proliferative status of solid tumors, contributing to the understanding of tumor growth and the effectiveness of anticancer therapies (Dehdashti et al., 2013).

Receptor Targeting for Neurological Studies

Novel radioligands based on the core structure of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-fluorobenzamide have been synthesized for PET imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. These developments facilitate neurological research by allowing the non-invasive study of receptor distribution and function, potentially aiding in the diagnosis and treatment of neurological disorders (Fujinaga et al., 2012).

Novel Synthetic Methodologies

Research has also focused on novel synthetic routes and methodologies utilizing N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-fluorobenzamide and related compounds. These studies aim to improve the efficiency, selectivity, and applicability of synthetic processes in medicinal chemistry and drug discovery. For instance, innovative approaches to fluorination reactions have been explored to develop more effective and versatile synthetic strategies for producing fluorinated analogs, which are valuable in pharmaceutical development (Groendyke et al., 2016).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3S/c12-9-3-1-8(2-4-9)11(14)13-10-5-6-17(15,16)7-10/h1-4,10H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAWTLBZFKWIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-fluorobenzamide

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